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Compound of Interest

Compound Name: Viomycin sulfate hydrate

Cat. No.: B15565070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of viomycin sulfate hydrate, a critical

antibiotic in the fight against multidrug-resistant tuberculosis. This document details its

physicochemical properties, mechanism of action, and relevant experimental protocols,

presented in a format tailored for the scientific community.

Core Physicochemical Data
Viomycin sulfate is a complex polypeptide antibiotic. Its registered CAS number and molecular

properties can vary depending on its hydration state. The following table summarizes the key

quantitative data for viomycin sulfate and its hydrated form.
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Property Viomycin Sulfate Viomycin Sulfate Hydrate

CAS Number 37883-00-4[1] 37883-00-4

Molecular Formula C₂₅H₄₅N₁₃O₁₄S[1][2]
C₂₅H₄₃N₁₃O₁₀·2H₂SO₄·4.5H₂O[

3]

Molecular Weight
783.77 g/mol [1][4] 783.8 g/mol

[2]
962.94 g/mol [3][5]

Exact Mass 783.2930[1] Not specified

Elemental Analysis

C: 38.31%, H: 5.79%, N:

23.23%, O: 28.58%, S: 4.09%

[1]

Not specified

Mechanism of Action: Inhibition of Bacterial Protein
Synthesis
Viomycin exerts its potent antibacterial effects by targeting the bacterial ribosome, the cellular

machinery responsible for protein synthesis. Its mechanism is multifaceted, primarily involving

the inhibition of mRNA translocation and a decrease in the fidelity of translation.

Viomycin binds to a specific site on the 70S ribosome, at the interface between the small (30S)

and large (50S) subunits.[6][7][8] This binding pocket is formed by helix 44 (h44) of the 16S

rRNA in the small subunit and helix 69 (H69) of the 23S rRNA in the large subunit.[8][9]

The binding of viomycin has several key consequences:

Inhibition of Translocation: Viomycin effectively locks the ribosome in a pre-translocation

state.[9][10] It stabilizes the transfer RNA (tRNA) in the A-site, preventing its movement to

the P-site, a critical step in polypeptide chain elongation that is catalyzed by Elongation

Factor G (EF-G).[6][9][10] Although EF-G can still bind and hydrolyze GTP, the physical

translocation of the mRNA-tRNA complex is blocked.[8][9]

Induction of Miscoding: Viomycin can also impair the fidelity of tRNA selection, leading to the

incorporation of incorrect amino acids into the growing polypeptide chain.[11] It achieves this

by locking the monitoring bases A1492 and A1493 of the 16S rRNA into their active, flipped-
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out conformation, which normally occurs to stabilize the codon-anticodon interaction.[9][11]

This forced conformation reduces the ribosome's ability to reject near-cognate or non-

cognate tRNAs.[11]

The following diagram illustrates the signaling pathway of viomycin's inhibitory action on the

bacterial ribosome.
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Caption: Viomycin's mechanism of action on the bacterial ribosome.

Experimental Protocols
The following are detailed methodologies for key experiments involving viomycin sulfate
hydrate.

Antimicrobial Susceptibility Testing (AST)
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Standardized AST methods are crucial for determining the minimum inhibitory concentration

(MIC) of viomycin against bacterial strains.

This method determines the lowest concentration of an antibiotic that prevents visible bacterial

growth in a liquid medium.

Methodology:

Preparation of Viomycin Stock Solution: Prepare a stock solution of viomycin sulfate
hydrate in sterile deionized water. The concentration should be at least 10 times the highest

final concentration to be tested.

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions

of the viomycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB). The final

volume in each well should be 100 µL.

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium.

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard

(approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to a final

concentration of approximately 5 x 10⁵ CFU/mL.

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter

plate, resulting in a final volume of 200 µL and a bacterial concentration of approximately 2.5

x 10⁵ CFU/mL.

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

MIC Determination: The MIC is the lowest concentration of viomycin at which there is no

visible growth (turbidity).

This method involves incorporating the antibiotic into the agar medium.

Methodology:

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar)

containing serial two-fold dilutions of viomycin.
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Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution

method.

Inoculation: Spot a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the

surface of each agar plate.

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

MIC Determination: The MIC is the lowest concentration of viomycin that inhibits the visible

growth of the bacteria on the agar.

The following diagram illustrates the general workflow for determining the Minimum Inhibitory

Concentration (MIC).
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Caption: General workflow for MIC determination.

In Vitro Translation Inhibition Assay
This assay directly measures the effect of viomycin on protein synthesis in a cell-free system.
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Methodology:

Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (e.g., S30 extract from

E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino

acids, enzymes).

Reaction Mixture: Set up a reaction mixture containing the cell-free extract, a template

mRNA (e.g., encoding a reporter protein like luciferase or β-galactosidase), radiolabeled

amino acids (e.g., ³⁵S-methionine), and varying concentrations of viomycin sulfate hydrate.

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

Quantification of Protein Synthesis: Stop the reaction and precipitate the newly synthesized

proteins (e.g., using trichloroacetic acid).

Analysis: Measure the amount of incorporated radiolabeled amino acid using a scintillation

counter. The decrease in radioactivity in the presence of viomycin indicates the extent of

translation inhibition.

Pre-Steady-State Kinetic Analysis of Ribosomal
Translocation
Advanced techniques like stopped-flow or quench-flow instruments can be used to study the

rapid kinetics of viomycin's interaction with the ribosome.[9][11]

Methodology:

Preparation of Ribosomal Complexes: Prepare purified pre-translocation ribosomal

complexes containing a specific mRNA, a peptidyl-tRNA in the P-site, and an aminoacyl-

tRNA in the A-site.

Rapid Mixing: In a quench-flow instrument, rapidly mix the pre-translocation complexes with

a solution containing EF-G, GTP, and viomycin at various concentrations.

Quenching: After a very short, defined time interval (milliseconds to seconds), the reaction is

stopped (quenched) by adding a solution that denatures the proteins and ribosomes (e.g., a

strong acid).
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Analysis: The state of the ribosomal complex at the time of quenching is analyzed. For

example, the movement of the peptidyl-tRNA from the A-site to the P-site can be monitored

using techniques like toe-printing or by analyzing the formation of the next peptide bond.

Kinetic Modeling: By performing these experiments at different viomycin concentrations and

time points, the rate constants for viomycin binding and its effect on the rate of translocation

can be determined and used to build a kinetic model of inhibition.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Viomycin Sulfate Hydrate: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15565070#viomycin-sulfate-hydrate-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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